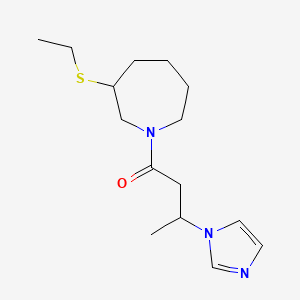
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one is a complex organic compound that features both azepane and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the ethylsulfanyl group. The imidazole ring is then attached through a series of substitution reactions. The final step involves the formation of the butanone moiety, which is achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted imidazole derivatives.
Scientific Research Applications
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azepane and imidazole moieties allow the compound to bind to specific sites on proteins, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3S)-3-(Dimethylamino)-1-azepanyl]-3-(ethylsulfanyl)-1-propanone
- Methyl 1-{[3-(ethylsulfanyl)-1-azepanyl]acetyl}-4-piperidine carboxylate
Uniqueness
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both azepane and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-3-20-14-6-4-5-8-17(11-14)15(19)10-13(2)18-9-7-16-12-18/h7,9,12-14H,3-6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBVBSIEZRNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)CC(C)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyltriazol-4-yl)methyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine](/img/structure/B6978922.png)
![N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine](/img/structure/B6978938.png)
![3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide](/img/structure/B6978947.png)
![5-[Methyl(propan-2-yl)amino]-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]pyridazin-3-one](/img/structure/B6978951.png)
![3-(2-Methoxyphenyl)-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6978963.png)
![2-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)ethanol](/img/structure/B6978965.png)
![(2S)-N-(2,2-difluoroethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B6978968.png)
![2-[[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B6978974.png)
![1-[4-[4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl(1,3-thiazol-5-ylmethyl)amino]piperidin-1-yl]ethanone](/img/structure/B6978982.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]-3-methylbutan-2-ol](/img/structure/B6978991.png)
![1'-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6978997.png)
![[(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B6978998.png)
![N-methyl-N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-piperidin-1-ylethanamine](/img/structure/B6979010.png)
![4-(1H-1,2,4-triazol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6979013.png)
